molecular formula C23H20N4O3S B3979785 10-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE

10-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE

Cat. No.: B3979785
M. Wt: 432.5 g/mol
InChI Key: ZUZISDGKDMIYSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound features a phenothiazine core linked to a piperazine ring substituted with a nitrophenyl group. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE typically involves multiple steps. The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the same basic steps as laboratory synthesis but optimized for higher yields and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

10-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitro-oxidized derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

10-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE is unique due to its combination of a phenothiazine core with a nitrophenyl-piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[4-(4-nitrophenyl)piperazin-1-yl]-phenothiazin-10-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c28-23(25-15-13-24(14-16-25)17-9-11-18(12-10-17)27(29)30)26-19-5-1-3-7-21(19)31-22-8-4-2-6-20(22)26/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZISDGKDMIYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE
Reactant of Route 2
Reactant of Route 2
10-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE
Reactant of Route 3
Reactant of Route 3
10-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE
Reactant of Route 4
Reactant of Route 4
10-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE
Reactant of Route 5
Reactant of Route 5
10-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE
Reactant of Route 6
10-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.